molecular formula C19H16N2O5S B2664411 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-65-1

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2664411
CAS No.: 864860-65-1
M. Wt: 384.41
InChI Key: QTWPQNBNIAYKNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, has been provided by Sigma-Aldrich . The empirical formula is C11H12O4 and the molecular weight is 208.21 . The SMILES string is O=C (OCC)C1=CC=C2OCCOC2=C1 .

Scientific Research Applications

Synthetic Chemistry Applications

The compound's role in synthetic chemistry is highlighted through its involvement in the preparation of thiazoline peptides and their derivatives. These compounds serve as key intermediates in the synthesis of complex molecules. For instance, derivatives of thiazoline peptides have been prepared using specific coupling methods, demonstrating the compound's utility in the isomerization of amino acid components, which is crucial for peptide synthesis (Hirotsu, Shiba, & Kaneko, 1970).

Anticancer Activity

Research has also focused on the compound's potential in anticancer applications. Novel heterocycles incorporating the thiophene moiety have been synthesized using Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate as a precursor. These compounds displayed potent anticancer activity against colon HCT-116 human cancer cell lines, highlighting their potential as therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Biological Properties

Further studies have expanded on the biological properties of derivatives of this compound. Piperidine substituted benzothiazole derivatives, synthesized from the compound, showed significant antibacterial and antifungal activities. This underscores the compound's versatility and its potential as a scaffold for developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Safety and Hazards

According to Sigma-Aldrich, Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes the following hazard statements: H302 - H318 . The precautionary statements are P280 - P305 + P351 + P338 .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-2-24-18(23)12-3-5-13-16(10-12)27-19(20-13)21-17(22)11-4-6-14-15(9-11)26-8-7-25-14/h3-6,9-10H,2,7-8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWPQNBNIAYKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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